(3E)-4-(4-bromophenyl)but-3-enoic acid
Description
(3E)-4-(4-Bromophenyl)but-3-enoic acid is an α,β-unsaturated carboxylic acid characterized by a conjugated double bond (E-configuration) and a 4-bromophenyl substituent. Its molecular formula is C₁₀H₉BrO₂, with a molecular weight of 257.09 g/mol (calculated based on analogous compounds in and ).
The compound’s α,β-unsaturated system and carboxylic acid group render it reactive in conjugate additions and cyclization reactions, which are critical in drug design and organic synthesis . Applications may include serving as a precursor for bioactive molecules or materials with tailored electronic properties.
Properties
CAS No. |
184360-96-1 |
|---|---|
Molecular Formula |
C10H9BrO2 |
Molecular Weight |
241.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-(4-bromophenyl)but-3-enoic acid typically involves the bromination of a suitable precursor, followed by the formation of the butenoic acid moiety. One common method involves the bromination of 4-phenylbut-3-enoic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-(4-bromophenyl)but-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of 4-(4-bromophenyl)butanoic acid.
Reduction: Formation of 4-(4-bromophenyl)butanoic acid.
Substitution: Formation of 4-(4-hydroxyphenyl)but-3-enoic acid or 4-(4-aminophenyl)but-3-enoic acid.
Scientific Research Applications
Synthesis and Preparation
The synthesis of (3E)-4-(4-bromophenyl)but-3-enoic acid typically involves bromination processes followed by the formation of the butenoic acid moiety. A common method includes the bromination of 4-phenylbut-3-enoic acid using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is often conducted in inert solvents such as dichloromethane or chloroform to minimize side reactions.
Organic Synthesis
This compound serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Can be converted into carboxylic acids or ketones.
- Reduction : The double bond can be reduced to yield saturated derivatives.
- Substitution Reactions : The bromine atom can be replaced with other functional groups such as hydroxyl or amino groups.
This versatility makes it a valuable intermediate for synthesizing more complex organic molecules.
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties : Studies suggest that derivatives of this compound may exhibit antimicrobial effects, making them candidates for developing new antibiotics.
- Anticancer Activity : Investigations into its structure have revealed potential anticancer properties, particularly in targeting specific cancer cell lines.
Pharmaceutical Development
The compound is explored as a precursor for various pharmaceutical agents. Its derivatives are investigated for their efficacy in treating conditions such as hypertension and heart failure due to their structural similarities to angiotensin-converting enzyme (ACE) inhibitors like enalapril and lisinopril .
Industrial Applications
In industry, this compound is utilized in producing specialty chemicals and materials, including:
- Liquid Crystals : Used in the formulation of liquid crystal displays (LCDs).
- Polymers : Acts as a monomer for synthesizing various polymeric materials.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at a leading pharmaceutical institution evaluated the antimicrobial properties of several derivatives of this compound. The results demonstrated significant activity against Gram-positive bacteria, suggesting its potential use in developing new antibacterial agents.
Case Study 2: Synthesis of ACE Inhibitors
Another investigation focused on synthesizing chiral 2-hydroxy derivatives from this compound through biocatalytic methods. This study highlighted the compound's role in producing enantiomerically pure intermediates that are critical for pharmaceutical applications .
Mechanism of Action
The mechanism of action of (3E)-4-(4-bromophenyl)but-3-enoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the conjugated double bond play crucial roles in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Electronic Effects
- Bromine vs. Fluorine : The bromophenyl derivative exhibits stronger electron-withdrawing effects compared to the fluorophenyl analogue, enhancing its reactivity in electrophilic substitutions and stabilizing resonance structures in conjugated systems .
- Pyridyl Group : The 3-pyridyl substituent introduces a basic nitrogen atom, increasing solubility in polar solvents and enabling coordination with metal catalysts, which is advantageous in medicinal chemistry .
Biological Activity
(3E)-4-(4-bromophenyl)but-3-enoic acid, also known as 4-(4-bromophenyl)but-3-enoic acid, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
It features a bromine atom on a phenyl ring, which contributes to its biological activities through various mechanisms.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study investigating various synthesized compounds found that this compound demonstrated moderate to excellent activity against several bacterial and fungal species, including:
- Bacteria : Escherichia coli, Staphylococcus aureus, Bacillus subtilis
- Fungi : Aspergillus niger, Fusarium oxysporum, Aspergillus flavus
The antimicrobial efficacy was assessed using the paper disc diffusion method, where the compound was tested at a concentration of 50 µg/ml .
Anticancer Properties
This compound is also being explored for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through various pathways. For instance, compounds with similar structures have shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo models. The bromine substitution is believed to enhance the interaction with cellular targets involved in cancer progression.
The biological activity of this compound can be attributed to its ability to modulate enzyme activities and receptor interactions:
- Cyclooxygenase Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory prostaglandins. This mechanism underlies its potential anti-inflammatory effects.
- PPAR Activation : Similar compounds have been shown to act as ligands for peroxisome proliferator-activated receptors (PPARs), which play a critical role in regulating glucose metabolism and fatty acid storage. This suggests that this compound could influence metabolic pathways .
Case Studies
- Antimicrobial Activity Study : A detailed examination of various derivatives of this compound revealed that modifications to the phenyl ring significantly affect antimicrobial potency. The study highlighted that substituents like bromine enhance activity against specific pathogens .
- Anticancer Mechanism Investigation : Another research effort focused on the anticancer properties of related compounds, demonstrating that those with electron-withdrawing groups exhibit higher efficacy in inhibiting cancer cell lines compared to their unsubstituted counterparts.
Comparative Data Table
| Activity Type | Tested Organisms | Activity Level |
|---|---|---|
| Antimicrobial | E. coli, S. aureus, B. subtilis | Moderate to Excellent |
| Fungal Activity | A. niger, F. oxysporum | Moderate |
| Anticancer | Various cancer cell lines | Inhibitory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
